An In-depth Technical Guide to 3-Bromo-5-(methylsulfonyl)quinoline: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 3-Bromo-5-(methylsulfonyl)quinoline: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 3-Bromo-5-(methylsulfonyl)quinoline. While this specific quinoline derivative is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers in medicinal chemistry and materials science. We will explore its molecular architecture, predicted spectroscopic signatures, plausible synthetic pathways, and anticipated reactivity. The potential applications of this molecule as a versatile building block in the development of novel therapeutics and functional materials will also be discussed, grounded in the well-established biological and chemical significance of the quinoline scaffold.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a cornerstone in the design of novel therapeutic agents. The subject of this guide, 3-Bromo-5-(methylsulfonyl)quinoline, incorporates two key functional groups that significantly influence its chemical behavior and potential applications: a bromine atom at the 3-position and a methylsulfonyl group at the 5-position. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the potent electron-withdrawing nature of the methylsulfonyl group modulates the electronic properties of the entire ring system.
Molecular Structure and Physicochemical Properties
The structural and electronic attributes of 3-Bromo-5-(methylsulfonyl)quinoline are fundamental to understanding its reactivity and potential interactions with biological targets.
Structural Characterization
The molecule consists of a planar, bicyclic aromatic system. The bromine atom at the C-3 position and the methylsulfonyl group at the C-5 position are the key substituents that dictate its chemical personality.
Table 1: Physicochemical Properties of 3-Bromo-5-(methylsulfonyl)quinoline
| Property | Value | Source |
| CAS Number | 1956366-71-4 | Supplier Data |
| Molecular Formula | C₁₀H₈BrNO₂S | Calculated |
| Molecular Weight | 286.15 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Predicted Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the methyl protons of the sulfonyl group. The electron-withdrawing methylsulfonyl group will deshield protons on the same ring, shifting them downfield.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 8.9 - 9.1 | d | J ≈ 2.0 |
| H-4 | 8.3 - 8.5 | d | J ≈ 2.0 |
| H-6 | 8.1 - 8.3 | dd | J ≈ 7.5, 1.5 |
| H-7 | 7.7 - 7.9 | t | J ≈ 7.5 |
| H-8 | 8.0 - 8.2 | dd | J ≈ 7.5, 1.5 |
| -SO₂CH₃ | 3.1 - 3.3 | s | - |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons attached to the electronegative bromine and the electron-withdrawing methylsulfonyl group will be significantly influenced.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 152 |
| C-3 | 120 - 122 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 138 - 140 |
| C-6 | 125 - 127 |
| C-7 | 130 - 132 |
| C-8 | 127 - 129 |
| C-8a | 148 - 150 |
| -SO₂CH₃ | 44 - 46 |
2.2.3. Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately 1:1 ratio).
2.2.4. Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring, as well as strong symmetric and asymmetric stretching bands for the S=O bonds of the methylsulfonyl group.
Synthesis and Manufacturing
A definitive, published synthetic route for 3-Bromo-5-(methylsulfonyl)quinoline is not currently available. However, a plausible and logical synthetic strategy can be devised based on established methodologies in quinoline chemistry. The proposed pathway involves the synthesis of the 5-(methylsulfonyl)quinoline precursor followed by a regioselective bromination.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 3-Bromo-5-(methylsulfonyl)quinoline.
Detailed Experimental Protocols (Proposed)
Protocol 1: Synthesis of 5-(Methylsulfonyl)quinoline (E)
This multi-step protocol is based on analogous transformations reported in the literature for other aromatic systems.
-
Diazotization of 5-Aminoquinoline (A to B): To a cooled (0-5 °C) solution of 5-aminoquinoline in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
Sulfonylation (B to C): The resulting diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
-
Reduction and Methylation (C to D): The crude quinoline-5-sulfonyl chloride is reduced to the corresponding thiol, for example, using zinc dust in sulfuric acid. The resulting thiol is then methylated in situ or after isolation with an appropriate methylating agent like methyl iodide in the presence of a base.
-
Oxidation (D to E): The 5-(methylthio)quinoline is oxidized to the desired 5-(methylsulfonyl)quinoline using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate.
Protocol 2: Bromination of 5-(Methylsulfonyl)quinoline (E to F)
This protocol is based on established methods for the bromination of quinolines.[5][6]
-
Reaction Setup: A solution of 5-(methylsulfonyl)quinoline in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent like dichloromethane) is prepared in a round-bottom flask.
-
Brominating Agent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., sodium bicarbonate solution).
-
Purification: The crude product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.
Reactivity and Chemical Transformations
The presence of both a bromo substituent and a methylsulfonyl group imparts a rich and versatile reactivity profile to 3-Bromo-5-(methylsulfonyl)quinoline, making it a valuable intermediate in organic synthesis.
Reactions at the Bromine Position
The C-Br bond at the 3-position of the quinoline ring is amenable to a variety of palladium-catalyzed cross-coupling reactions.
4.1.1. Suzuki-Miyaura Coupling
This reaction allows for the formation of a C-C bond, enabling the introduction of various aryl and heteroaryl moieties. The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a boronic acid or ester.[7][8][9][10]
Caption: Suzuki-Miyaura coupling of 3-Bromo-5-(methylsulfonyl)quinoline.
4.1.2. Buchwald-Hartwig Amination
This powerful method facilitates the formation of C-N bonds, allowing for the synthesis of a wide range of substituted aminoquinolines. The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu).[11][12][13][14][15]
Caption: Buchwald-Hartwig amination of 3-Bromo-5-(methylsulfonyl)quinoline.
Reactivity Influenced by the Methylsulfonyl Group
The methylsulfonyl group is a strong electron-withdrawing group, which deactivates the benzene portion of the quinoline ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.
4.2.1. Nucleophilic Aromatic Substitution (SNA_r)
While the bromine at the 3-position is on the pyridine ring, the powerful electron-withdrawing effect of the 5-methylsulfonyl group can influence the reactivity of other positions on the quinoline nucleus, particularly towards strong nucleophiles. However, direct displacement of the methylsulfonyl group itself is also a possibility under certain conditions, as it can act as a leaving group.[16][17][18][19][20]
Potential Applications in Drug Discovery and Materials Science
Given the established importance of the quinoline scaffold and the synthetic versatility of the bromo and methylsulfonyl functionalities, 3-Bromo-5-(methylsulfonyl)quinoline represents a highly promising building block for the synthesis of novel compounds with potential applications in various fields.
Medicinal Chemistry
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted quinoline core. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions makes this compound an attractive starting point for the synthesis of new kinase inhibitor libraries.
-
Anticancer Agents: The quinoline scaffold is present in numerous anticancer drugs. The introduction of various functional groups can lead to compounds that interfere with cancer cell proliferation, induce apoptosis, or inhibit angiogenesis.
-
Antimicrobial Agents: Fluoroquinolone antibiotics are a well-known class of drugs. The development of new quinoline-based antimicrobials is an active area of research to combat drug-resistant pathogens.
Materials Science
The extended π-system of the quinoline ring and the potential for further functionalization suggest that derivatives of 3-Bromo-5-(methylsulfonyl)quinoline could be explored for applications in:
-
Organic Light-Emitting Diodes (OLEDs): Functionalized quinolines can serve as fluorescent emitters or host materials in OLED devices.
-
Sensors: The quinoline nitrogen can act as a coordination site, and appropriate functionalization could lead to the development of selective chemosensors for metal ions or other analytes.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Bromo-5-(methylsulfonyl)quinoline. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-5-(methylsulfonyl)quinoline is a strategically functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and expected reactivity based on established chemical principles and data from analogous structures. The dual functionality of a reactive bromine atom and an electron-withdrawing methylsulfonyl group opens up a multitude of possibilities for the creation of novel and complex molecules for applications in drug discovery and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.
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